REACTION_CXSMILES
|
N1CCCC1.[CH3:6][O:7][C:8]1[CH:17]=[C:16]2[C:11]([CH2:12][CH2:13][CH2:14][C:15]2=[O:18])=[CH:10][CH:9]=1.[N+:19]([C:22]1[CH:23]=[C:24]([CH:27]=[CH:28][CH:29]=1)[CH:25]=O)([O-:21])=[O:20]>CO>[CH3:6][O:7][C:8]1[CH:17]=[C:16]2[C:11]([CH2:12][CH2:13][C:14](=[CH:25][C:24]3[CH:27]=[CH:28][CH:29]=[C:22]([N+:19]([O-:21])=[O:20])[CH:23]=3)[C:15]2=[O:18])=[CH:10][CH:9]=1
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Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
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Name
|
|
Quantity
|
5.3 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C2CCCC(C2=C1)=O
|
Name
|
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=O)C=CC1
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Name
|
|
Quantity
|
25 mL
|
Type
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solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction flask was fitted with a soxhlet extractor
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Type
|
ADDITION
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Details
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containing a thimble
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Type
|
ADDITION
|
Details
|
filled with 3 Å molecular sieves and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux under N2 for 18 hours
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The precipitate was washed twice with CH3OH
|
Type
|
CUSTOM
|
Details
|
dried on the funnel for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
to yield 6.62 g of light tan powder
|
Name
|
|
Type
|
|
Smiles
|
COC1=CC=C2CCC(C(C2=C1)=O)=CC1=CC(=CC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |